D-erythro-Sphingosine-1-phosphate

Catalog No.
S619476
CAS No.
26993-30-6
M.F
C18H38NO5P
M. Wt
379.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-erythro-Sphingosine-1-phosphate

CAS Number

26993-30-6

Product Name

D-erythro-Sphingosine-1-phosphate

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate

Molecular Formula

C18H38NO5P

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1

InChI Key

DUYSYHSSBDVJSM-KRWOKUGFSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O

Synonyms

(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-(Dihydrogen phosphate); Sphingosine-1-phosphate; SPN-1-P; S1P.

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O
  • Cell migration and trafficking: S1P plays a key role in directing the movement of immune cells, particularly lymphocytes, throughout the body. This function is critical for mounting effective immune responses and has therapeutic implications in autoimmune diseases [].
  • Vascular development and function: S1P signaling contributes to the formation and maintenance of blood vessels, promoting their stability and preventing abnormal leakage [].
  • Cell survival and proliferation: S1P can influence cell growth and survival in various contexts, including the development of the nervous system and the regulation of blood cell production [].
  • Organ function: Emerging evidence suggests S1P's involvement in diverse organ functions, including lung development, kidney function, and bone remodeling [, ].

S1P Signaling Pathways

S1P exerts its effects by binding to specific cell surface receptors known as S1P receptors (S1PRs). Five different S1PRs have been identified, each with distinct tissue distribution and signaling properties []. The interaction of S1P with its receptors triggers a cascade of cellular events through various signaling pathways, ultimately leading to specific functional outcomes.

S1P in Disease Research and Drug Development

Understanding the complex roles of S1P in various physiological processes has opened doors for its exploration in disease research and drug development.

  • Autoimmunity: Drugs that target S1P signaling, particularly by modulating S1PR1, have shown promise in treating autoimmune diseases like multiple sclerosis by affecting lymphocyte trafficking [].
  • Cancer: S1P signaling has been implicated in various aspects of cancer progression, including tumor cell growth, migration, and resistance to therapy. Research is ongoing to explore the potential of targeting S1P pathways in cancer treatment [].
  • Cardiovascular diseases: S1P's role in vascular function makes it a potential target for treating cardiovascular diseases, such as atherosclerosis and heart failure [].

D-erythro-Sphingosine-1-phosphate is a bioactive lipid molecule classified as a sphingolipid. Its chemical structure is characterized by a long-chain amino alcohol backbone, which is phosphorylated at the first carbon. The molecular formula for D-erythro-Sphingosine-1-phosphate is C18H38NO5P, and it has a CAS number of 26993-30-6. This compound plays a crucial role in various cellular processes, including cell growth, survival, and differentiation, primarily through its interaction with specific G protein-coupled receptors known as sphingosine-1-phosphate receptors .

S1P exerts its effects by binding to S1PRs, a family of G protein-coupled receptors present on the cell surface []. This binding triggers downstream signaling cascades that influence various cellular processes like:

  • Cell migration: S1P gradients attract immune cells, promoting their movement within the body [].
  • Vascular development: S1P signaling is crucial for blood vessel formation (angiogenesis) and maintaining vascular integrity [].
  • Cell survival and proliferation: S1P can promote cell survival and proliferation depending on the cell type and specific S1PR involved [].

The specific effects of S1P depend on the type of S1PR activated and the cellular context [].

  • Limited data: Information on the specific toxicity of S1P is limited. However, high concentrations might disrupt cellular processes due to its potent signaling activity.
  • Research focus: Current research on S1P primarily focuses on its therapeutic potential rather than its safety profile as a standalone compound [, ].

  • Phosphorylation: The synthesis of D-erythro-Sphingosine-1-phosphate involves the phosphorylation of sphingosine, which can be achieved through phosphoramidite chemistry. This method utilizes bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite as the monophosphorylating reagent to introduce the phosphate group .
  • Dephosphorylation: In biological systems, D-erythro-Sphingosine-1-phosphate can be dephosphorylated by sphingosine phosphate lyase or sphingosine phosphate phosphatase, leading to the formation of sphingosine and inorganic phosphate .

D-erythro-Sphingosine-1-phosphate is known for its significant biological activities:

  • Cell Signaling: It acts as a second messenger in various signaling pathways, influencing processes such as angiogenesis, immune response, and neuronal development. It binds to sphingosine-1-phosphate receptors (S1PRs), which activate downstream signaling cascades that regulate cell migration and proliferation .
  • Calcium Mobilization: The compound can mobilize calcium from intracellular stores, affecting various cellular functions including muscle contraction and neurotransmitter release .

The synthesis of D-erythro-Sphingosine-1-phosphate can be accomplished through several methods:

  • Phosphoramidite Chemistry: This method involves the use of phosphoramidite reagents to introduce the phosphate group onto sphingosine.
  • Chemical Synthesis: A multi-step synthesis can be employed to create D-erythro-Sphingosine from simpler precursors, followed by phosphorylation to yield the final product .
  • Biological Synthesis: In biological systems, it can be synthesized from ceramide through the action of sphingosine kinase enzymes.

D-erythro-Sphingosine-1-phosphate has various applications in research and medicine:

  • Cell Biology Research: It is widely used in studies related to cell signaling, apoptosis, and immune responses.
  • Therapeutic Potential: Due to its role in regulating vascular functions and immune responses, it is being investigated for potential therapeutic applications in diseases such as cancer, cardiovascular diseases, and autoimmune disorders .

Research has shown that D-erythro-Sphingosine-1-phosphate interacts with multiple proteins and receptors:

  • Sphingosine-1-phosphate Receptors: The binding of D-erythro-Sphingosine-1-phosphate to its receptors leads to various physiological responses including endothelial cell barrier integrity and lymphocyte trafficking.
  • Calcium Channels: It has been shown to influence calcium channel activity in various cell types, impacting muscle contraction and neurotransmitter release .

Similar Compounds

Several compounds are structurally or functionally similar to D-erythro-Sphingosine-1-phosphate. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
SphingosineA precursor to sphingolipids; lacks phosphate groupBase structure without phosphorylation
CeramideA sphingolipid formed by the condensation of fatty acidsKey in cell signaling but does not have phosphate
D-ribo-phytosphingosine-1-phosphateSimilar structure but derived from phytosphingosineMay have distinct biological roles compared to D-erithro
Dihydrosphingosine-1-phosphateA reduced form of sphingosine with similar functionsLess bioactive than D-erythro-sphingosine

D-erythro-Sphingosine-1-phosphate is unique due to its specific phosphorylation at the first carbon position which confers distinct biological properties compared to its non-phosphorylated counterparts like sphingosine and ceramide. Its interactions with specific receptors also differentiate it from other similar compounds.

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

379.24876031 g/mol

Monoisotopic Mass

379.24876031 g/mol

Heavy Atom Count

25

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

UNII

YVE187NJ1U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26993-30-6

Wikipedia

Sphingosine-1-phosphate

Use Classification

Lipids -> Sphingolipids [SP] -> Sphingoid bases [SP01] -> Sphingoid base 1-phosphates [SP0105]

Dates

Modify: 2023-08-15
1. M. Maceyka, S. Milstien, and S. Spiegel “Sphingosine-1-phosphate: the Swiss army knife of sphingolipid signaling” Journal of Lipid Research, Vol. 50pp. S272-S276, 20092. S. Alvarez, S. Milstien, S. Spiegel “Autocrine and paracrine roles of sphingosine-1-phosphate” Trends Endocrinol. Metab., Vol. 18 pp. 300-307, 20073. J. Nofer “High-density lipoprotein, sphingosine-1-phosphate, and atherosclerosis” J. Clin. Lipidology, Vol. 2 pp. 4-11, 2008

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